![molecular formula C18H20Si2 B12579682 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne CAS No. 625389-84-6](/img/structure/B12579682.png)
1,2-Bis[2-(dimethylsilyl)phenyl]ethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[2-(dimethylsilyl)phenyl]ethyne is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a phenyl ring, which is further connected by an ethyne (acetylene) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(dimethylsilyl)phenylacetylene.
Reaction Conditions: The reaction involves the coupling of 2-(dimethylsilyl)phenylacetylene with a suitable halogenated derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent like toluene or tetrahydrofuran (THF), and at elevated temperatures (around 50-60°C) to facilitate the coupling reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,2-Bis[2-(dimethylsilyl)phenyl]ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylsilyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated reagents, organometallic reagents
Major Products Formed
Oxidation: Silanol or siloxane derivatives
Reduction: Silane derivatives
Substitution: Various substituted phenylacetylene derivatives
科学的研究の応用
1,2-Bis[2-(dimethylsilyl)phenyl]ethyne has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: Investigated for its potential use in bio-organic chemistry, particularly in the development of silicon-based biomolecules and drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics, optics, and surface protection.
作用機序
The mechanism of action of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in:
Catalytic Reactions: Acting as a ligand or catalyst in organometallic reactions, facilitating the formation of new chemical bonds.
Biological Interactions: Potential interactions with biological molecules, leading to the formation of stable silicon-based complexes that can be used in drug delivery or imaging applications.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar structural features but different reactivity and applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound used as a ligand in coordination chemistry.
1,2-Bis(dimethylsilyl)benzene: A compound with a similar silicon-phenyl structure but lacking the ethyne linkage.
Uniqueness
1,2-Bis[2-(dimethylsilyl)phenyl]ethyne is unique due to its combination of dimethylsilyl groups and ethyne linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
625389-84-6 |
|---|---|
分子式 |
C18H20Si2 |
分子量 |
292.5 g/mol |
InChI |
InChI=1S/C18H20Si2/c1-19(2)17-11-7-5-9-15(17)13-14-16-10-6-8-12-18(16)20(3)4/h5-12H,1-4H3 |
InChIキー |
PCXRMWBZEYLNIU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C1=CC=CC=C1C#CC2=CC=CC=C2[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


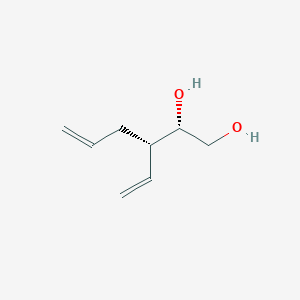
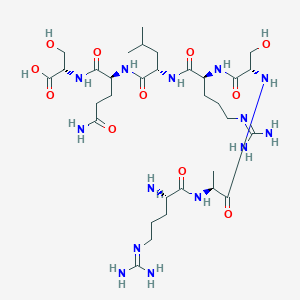
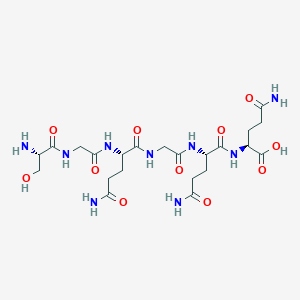
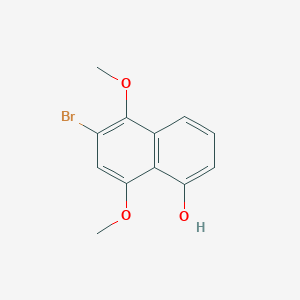
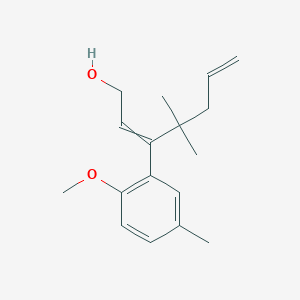
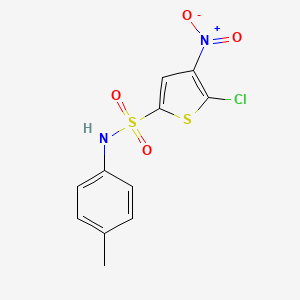
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
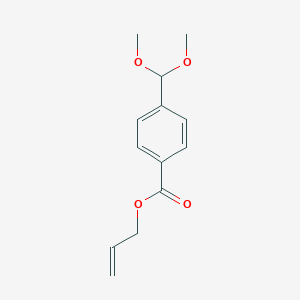
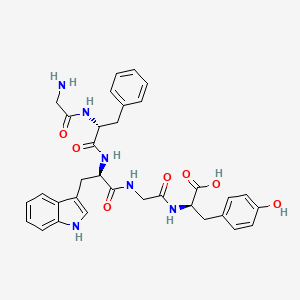
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)

